Methyl 3-(4-hydroxy-5-methoxycyclohexa-2,4-dien-1-yl)acrylate
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Overview
Description
Methyl 3-(4-hydroxy-5-methoxycyclohexa-2,4-dien-1-yl)acrylate is an organic compound characterized by a cyclohexadiene ring substituted with hydroxy and methoxy groups, and an acrylate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-hydroxy-5-methoxycyclohexa-2,4-dien-1-yl)acrylate typically involves the reaction of a suitable cyclohexadiene derivative with methoxy and hydroxy substituents. One common method involves the use of transition-metal-free ionic transfer processes, where cyclohexa-1,4-dienes are employed as surrogates for hazardous chemicals . The reaction conditions often include the use of catalysts such as B(C6F5)3 to facilitate the transfer reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-hydroxy-5-methoxycyclohexa-2,4-dien-1-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the cyclohexadiene ring can be reduced to form cyclohexane derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
Methyl 3-(4-hydroxy-5-methoxycyclohexa-2,4-dien-1-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-hydroxy-5-methoxycyclohexa-2,4-dien-1-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy and methoxy groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate
- 1-Methoxy-1,4-cyclohexadiene
Uniqueness
Methyl 3-(4-hydroxy-5-methoxycyclohexa-2,4-dien-1-yl)acrylate is unique due to its specific substitution pattern on the cyclohexadiene ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups, along with the acrylate ester moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl (E)-3-(4-hydroxy-5-methoxycyclohexa-2,4-dien-1-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-6,8,12H,7H2,1-2H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFPIDWWUXJNAA-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(C1)C=CC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(C1)/C=C/C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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